molecular formula C13H13NO4 B13915807 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid

Cat. No.: B13915807
M. Wt: 247.25 g/mol
InChI Key: WOZRHRBGHWPALY-UHFFFAOYSA-N
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Description

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C13H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid typically involves the reaction of 4-hydroxyquinoline derivatives with isopropyl alcohol under acidic conditions. The reaction proceeds through esterification, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and cyclization reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

    4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with similar chemical properties and applications.

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone antibiotic with a similar mechanism of action .

Uniqueness

6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-7(2)18-12-6-8-10(5-9(12)13(16)17)14-4-3-11(8)15/h3-7H,1-2H3,(H,14,15)(H,16,17)

InChI Key

WOZRHRBGHWPALY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)O

Origin of Product

United States

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